1-(4-Biphenylyl)-2-hydroxyethanone
Description
The compound "1-(4-Biphenylyl)-2-hydroxyethanone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as hydroxyphenyl groups and biphenyl structures, which can be used to infer some general characteristics about the compound . For instance, the presence of hydroxyphenyl groups is a common feature in compounds that exhibit liquid-crystalline behavior or have potential antimicrobial activity .
Synthesis Analysis
The synthesis of related compounds often involves phase-transfer-catalysis poly
Scientific Research Applications
Lipid Peroxidation Studies
Research has explored the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), emphasizing its formation through radical-dependent oxidative routes involving hydroperoxides, alkoxyl radicals, epoxides, and fatty acyl cross-linking reactions. This compound's study is crucial for understanding the interactions with redox-sensitive cell signaling proteins, which could be relevant to the study of 1-(4-Biphenylyl)-2-hydroxyethanone due to the potential for similar oxidative processes or interactions with biological molecules (Spickett, 2013).
Liquid Crystalline Materials
The synthesis and characterization of materials with specific structural features, such as 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)decane, demonstrate applications in creating thermotropic nematic liquid crystalline dendrimeric polymers. These materials' nematic mesophase properties could offer insights into similar applications for 1-(4-Biphenylyl)-2-hydroxyethanone in the field of advanced materials (Percec & Kawasumi, 1992).
Photoinitiated Polymerization
The study on photoinitiated polymerization of PEG-diacrylate with a specific photoinitiator highlights the potential for 1-(4-Biphenylyl)-2-hydroxyethanone in similar applications, particularly in the development of biomimetic materials and cell encapsulation technologies. Such research underscores the importance of wavelength and initiator solubility in optimizing polymerization rates and maintaining cell viability (Fairbanks et al., 2009).
Molecular Interactions and Solid-State Structures
Investigations into the molecular interactions and solid-state structures of hydrophilically functionalized aromatic amino ketones have provided valuable insights into the behavior of these compounds in various environments. Such studies could be relevant to understanding the solvatochromic and crystallochromic properties of 1-(4-Biphenylyl)-2-hydroxyethanone, offering a basis for its potential applications in sensing and materials science (El-Sayed et al., 2003).
properties
IUPAC Name |
2-hydroxy-1-(4-phenylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBOGXUSEQLVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322627 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)-2-hydroxyethanone | |
CAS RN |
37166-61-3 | |
Record name | NSC401702 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1-(4-phenylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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